

Application Notes and Protocols: AM-8123 in Animal Models of Heart Failure

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Compound of Interest		
Compound Name:	AM-8123	
Cat. No.:	B15570654	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **AM-8123**, a small-molecule agonist of the apelin receptor (APJ), in preclinical animal models of heart failure. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of **AM-8123** and similar compounds.

Introduction

Heart failure (HF) is a complex clinical syndrome with high morbidity and mortality.[1][2] The apelin/APJ system has emerged as a promising therapeutic target in cardiovascular diseases. [3] Apelin, the endogenous ligand for the APJ receptor, exerts positive inotropic effects and promotes vasodilation, but its short half-life limits its therapeutic utility.[1][2] **AM-8123** is a potent, orally bioavailable small-molecule APJ agonist developed to overcome this limitation.[1] [4] Preclinical studies have demonstrated its potential to improve cardiac function and mitigate pathological remodeling in animal models of heart failure.[1][4]

Data Presentation

Table 1: In Vitro Activity of AM-8123



Assay	Parameter	AM-8123	pyr-apelin-13 (endogenous ligand)
cAMP Inhibition	log EC50	-9.44 ± 0.04	-9.93 ± 0.03
GTPyS Binding	log EC50	-8.95 ± 0.05	-8.10 ± 0.05
β-arrestin Recruitment	log EC50	-9.45 ± 0.08	-8.96 ± 0.03
APJ Internalization	log EC50	-9.4 ± 0.03	-7.80 ± 0.04
ERK Phosphorylation	log EC50	-9.30 ± 0.09	-8.06 ± 0.15
AKT Phosphorylation	log EC50	-8.98 ± 0.07	-7.67 ± 0.05

Data compiled from studies in human APJ-overexpressing cells.[4][5][6]

Table 2: Pharmacokinetic Properties of AM-8123

Species	Route	Dose (mg/kg)	Half-life (hours)	Bioavailability (%)
Rat	IV	0.5	3.2	N/A
Rat	Oral	2	-	>50
Dog	IV	0.5	2.39	N/A
Dog	Oral	2	-	>50

Pharmacokinetic parameters of AM-8123 were evaluated in rats and dogs.[4]

Table 3: Efficacy of Chronic AM-8123 Treatment in a Rat Myocardial Infarction Model



Treatment Group	Ejection Fraction (%)	Collagen Deposition (%)
Sham	75.1 ± 2.5	2.1 ± 0.3
Vehicle	53.6 ± 2.1	10.5 ± 0.8
AM-8123 (10 mg/kg/day, oral)	63.8 ± 2.3	6.8 ± 0.7
Losartan (10 mg/kg/day, oral)	65.2 ± 1.9	6.2 ± 0.6**
AM-8123 + Losartan	64.1 ± 2.1	6.5 ± 0.7**

^{*}Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 vs. Vehicle.[1][7]

Experimental Protocols

Protocol 1: Induction of Myocardial Infarction in Rats

This protocol describes the creation of a heart failure model through permanent ligation of the left anterior descending (LAD) coronary artery.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments (scalpel, forceps, retractors, needle holder)
- Suture (e.g., 6-0 silk)
- Mechanical ventilator
- Warming pad
- Analgesics

Procedure:

Anesthetize the rat and place it on a warming pad in a supine position.



- Intubate the rat and provide mechanical ventilation.
- Perform a left thoracotomy at the fourth intercostal space to expose the heart.
- Gently retract the ribs to visualize the LAD coronary artery.
- Pass a 6-0 silk suture underneath the LAD, approximately 2-3 mm from its origin.
- Permanently ligate the LAD by tying a secure knot. Successful ligation is confirmed by the observation of myocardial blanching in the downstream region.
- Close the chest in layers.
- Administer analgesics and monitor the animal closely during recovery.

Protocol 2: Chronic Oral Dosing of AM-8123

This protocol outlines the procedure for long-term administration of **AM-8123** to rats.

Materials:

- AM-8123
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Syringes

Procedure:

- Prepare a suspension of AM-8123 in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg volume).
- Administer the AM-8123 suspension or vehicle to the rats once daily via oral gavage.
- Continue dosing for the specified duration of the study (e.g., 4-8 weeks).
- Monitor animal body weight and general health throughout the dosing period.



Protocol 3: Assessment of Cardiac Function by Echocardiography

This protocol describes the non-invasive evaluation of cardiac function in rats.

Materials:

- High-frequency ultrasound system with a cardiac probe
- Anesthesia (e.g., light isoflurane)
- Warming pad
- · Hair clippers and depilatory cream
- · Ultrasound gel

Procedure:

- Lightly anesthetize the rat to minimize cardiodepressive effects.
- · Remove the hair from the chest area.
- Place the rat in a supine or left lateral position on a warming pad.
- Apply ultrasound gel to the chest.
- Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.
- Measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).
- Calculate the ejection fraction (EF) using the following formula: EF (%) = [(LVIDd³ LVIDs³) / LVIDd³] x 100.

Protocol 4: Histological Analysis of Cardiac Fibrosis

This protocol details the staining and quantification of collagen deposition in heart tissue.



Materials:

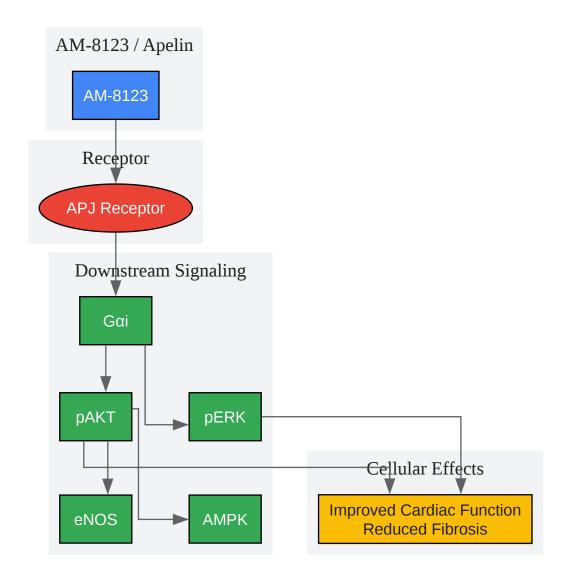
- Formalin (10%)
- Paraffin wax
- Microtome
- · Picrosirius red stain solution
- Microscope with a polarized light source
- · Image analysis software

Procedure:

- Euthanize the animal and excise the heart.
- Fix the heart in 10% formalin for 24-48 hours.
- Embed the heart in paraffin and cut 5 μm thick sections.
- Deparaffinize and rehydrate the tissue sections.
- Stain the sections with Picrosirius red solution.
- Visualize the stained sections under a microscope with polarized light, where collagen fibers will appear bright red or yellow.
- Capture images of the left ventricular free wall and interventricular septum.
- Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

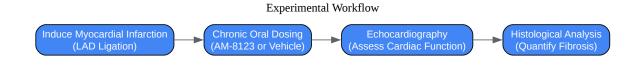
Visualizations





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Caption: Signaling pathway of AM-8123 via the APJ receptor.



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Caption: Workflow for evaluating AM-8123 in a rat MI model.



Discussion

The small-molecule APJ agonist **AM-8123** has demonstrated significant therapeutic potential in preclinical models of heart failure.[4] Chronic oral administration of **AM-8123** in a rat model of myocardial infarction led to improvements in cardiac function, evidenced by an increase in ejection fraction, and a reduction in cardiac fibrosis.[1][7] These beneficial effects were comparable to those observed with the standard-of-care therapy, losartan.[1][7]

The mechanism of action of **AM-8123** involves the activation of the APJ receptor, leading to the phosphorylation of downstream signaling molecules such as ERK and AKT.[3][4] These pathways are known to be involved in cell survival and physiological hypertrophy. The activation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK) may also contribute to the observed benefits.[4]

The favorable pharmacokinetic profile of **AM-8123**, including its oral bioavailability and longer half-life compared to endogenous apelin, makes it a promising candidate for clinical development.[4] Further studies are warranted to fully elucidate the long-term efficacy and safety of **AM-8123** in various models of heart failure and to translate these preclinical findings to the clinical setting.

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